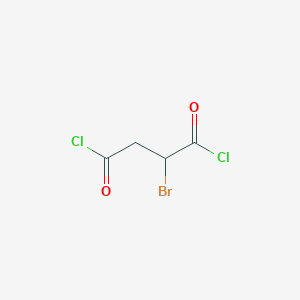
2-Bromobutanedioyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromobutanedioyl dichloride is an organic compound with the molecular formula C4H4BrCl2O2. It is a derivative of butanedioic acid, where two chlorine atoms replace the hydroxyl groups, and a bromine atom is attached to the second carbon. This compound is of interest in organic synthesis and various chemical reactions due to its reactive nature.
準備方法
Synthetic Routes and Reaction Conditions
2-Bromobutanedioyl dichloride can be synthesized through the reaction of butanedioic acid with bromine and phosphorus tribromide, followed by chlorination with thionyl chloride. The reaction typically involves:
Bromination: Butanedioic acid reacts with bromine in the presence of phosphorus tribromide to form 2-bromobutanedioic acid.
Chlorination: The 2-bromobutanedioic acid is then treated with thionyl chloride to replace the hydroxyl groups with chlorine atoms, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
2-Bromobutanedioyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-bromobutanedioic acid and hydrochloric acid.
Reduction: It can be reduced to this compound using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, ethanol, or thiols in an aprotic solvent.
Hydrolysis: Water or aqueous base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products (e.g., amides, esters, thioesters).
Hydrolysis: 2-Bromobutanedioic acid.
Reduction: Reduced derivatives of this compound.
科学的研究の応用
2-Bromobutanedioyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromobutanedioyl dichloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atoms, due to the presence of electron-withdrawing chlorine and bromine atoms, make it highly reactive. This reactivity allows it to form covalent bonds with nucleophiles, leading to various substitution and addition reactions.
類似化合物との比較
Similar Compounds
2-Chlorobutanedioyl dichloride: Similar structure but with chlorine instead of bromine.
2-Iodobutanedioyl dichloride: Similar structure but with iodine instead of bromine.
Butanedioyl dichloride: Lacks the halogen substitution on the second carbon.
Uniqueness
2-Bromobutanedioyl dichloride is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atom increases the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.
特性
CAS番号 |
44806-42-0 |
|---|---|
分子式 |
C4H3BrCl2O2 |
分子量 |
233.87 g/mol |
IUPAC名 |
2-bromobutanedioyl dichloride |
InChI |
InChI=1S/C4H3BrCl2O2/c5-2(4(7)9)1-3(6)8/h2H,1H2 |
InChIキー |
MTDSQGUSTKBGHA-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)Cl)Br)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

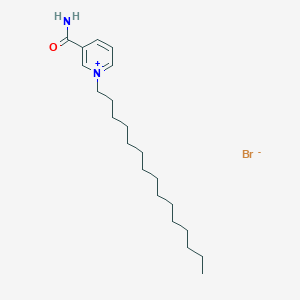
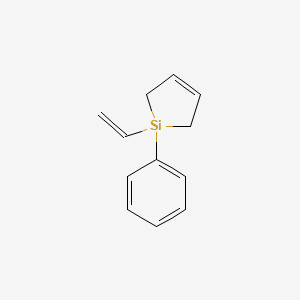
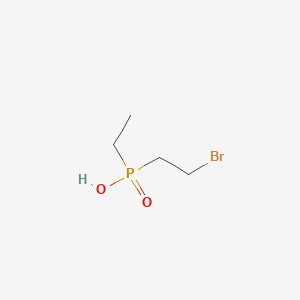
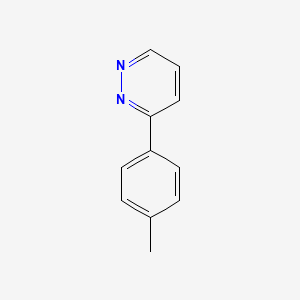
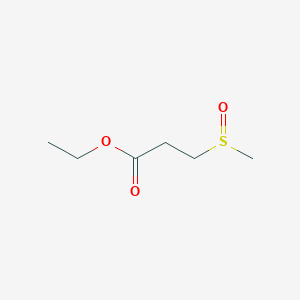
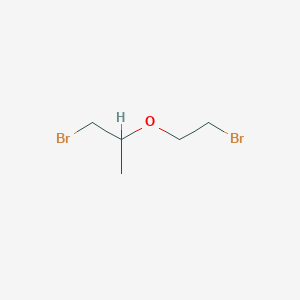
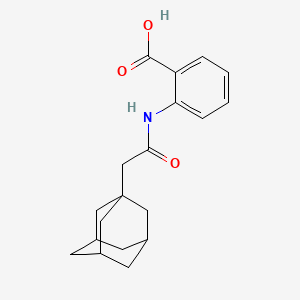
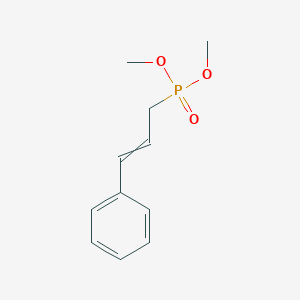
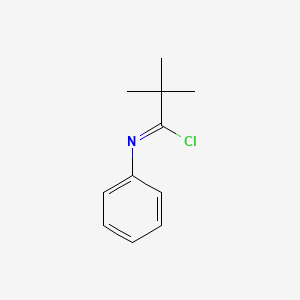

![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)

